Tert-butyl 4-{[(5-fluoropyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{[(5-fluoropyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate: is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by the presence of a piperidine ring, a fluoropyrimidine moiety, and a tert-butyl ester group. This compound is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(5-fluoropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 5-fluoropyrimidine-4-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-{[(5-fluoropyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom in the pyrimidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 4-[(5-fluoropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules that can interact with specific biological pathways, making it a valuable tool in drug discovery and development.
Industry: In the industrial sector, tert-butyl 4-[(5-fluoropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate is used in the production of various chemicals and materials. Its versatility makes it a valuable intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-fluoropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Tert-butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-{[(5-fluoropyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate is unique due to the presence of the fluoropyrimidine moiety, which imparts specific chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
tert-butyl 4-[(5-fluoropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)9-21-13-12(16)8-17-10-18-13/h8,10-11H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZLSBWHYIRETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=NC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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